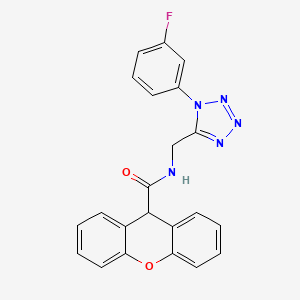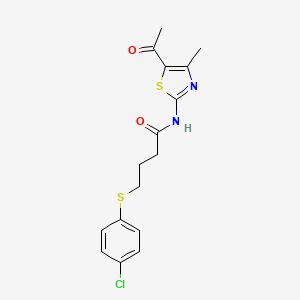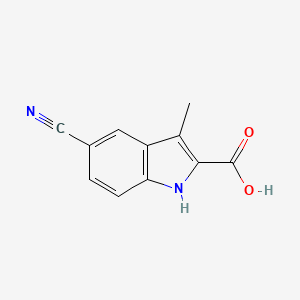
5-cyano-3-methyl-1H-indole-2-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyano-3-methyl-1H-indole-2-carboxylic acid is a heterocyclic organic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals This compound features a cyano group at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position of the indole ring
作用機序
Target of Action
The primary target of 5-cyano-3-methyl-1H-indole-2-carboxylic Acid is urate transporter 1 (URAT1) and xanthine oxidase (XO) . URAT1 is a key protein involved in the reabsorption of uric acid in the kidneys, while XO is an enzyme that plays a crucial role in the conversion of hypoxanthine to xanthine and xanthine to uric acid, a key process in purine metabolism .
Mode of Action
The compound interacts with its targets by inhibiting their activity. The introduction of a cyano group at the 5-position of the indole ring enhances the compound’s inhibitory effects on URAT1 and XO . This interaction results in a decrease in uric acid reabsorption and production, thereby potentially reducing the levels of uric acid in the body .
Biochemical Pathways
The compound affects the purine metabolism pathway by inhibiting XO, thereby reducing the conversion of hypoxanthine to xanthine and xanthine to uric acid . By inhibiting URAT1, it also affects the renal uric acid reabsorption pathway, leading to increased excretion of uric acid in the urine .
Pharmacokinetics
These compounds can bind with high affinity to multiple receptors, which can be beneficial in developing new therapeutically useful derivatives .
Result of Action
The inhibition of URAT1 and XO by this compound can lead to a decrease in uric acid levels in the body . This could potentially be beneficial in conditions such as gout, where there is an excess of uric acid.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, dust formation should be avoided, and exposure to vapors, mist, or gas should be minimized
生化学分析
Biochemical Properties
For instance, certain indole derivatives have shown inhibitory activity against xanthine oxidase (XO), a key enzyme in purine metabolism .
Cellular Effects
Some indole derivatives have demonstrated inhibitory effects on URAT1, a transporter protein involved in uric acid reabsorption in the kidneys . This suggests that 5-Cyano-3-methyl-1H-indole-2-carboxylic Acid could potentially influence cell function and cellular metabolism.
Dosage Effects in Animal Models
Some indole derivatives have shown significant hypouricemic effects in a potassium oxonate-induced hyperuricemia rat model .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-3-methyl-1H-indole-2-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method involves the cyclization of appropriate precursors, such as the reaction of a cyano-substituted aniline with a suitable carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve efficiency .
化学反応の分析
Types of Reactions
5-cyano-3-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines .
科学的研究の応用
5-cyano-3-methyl-1H-indole-2-carboxylic acid has several scientific research applications:
類似化合物との比較
Similar Compounds
5-cyano-1H-indole-2-carboxylic acid: Lacks the methyl group at the 3-position.
3-methyl-1H-indole-2-carboxylic acid: Lacks the cyano group at the 5-position.
5-cyano-3-methyl-1H-indole: Lacks the carboxylic acid group at the 2-position.
Uniqueness
5-cyano-3-methyl-1H-indole-2-carboxylic acid is unique due to the presence of all three functional groups (cyano, methyl, and carboxylic acid) on the indole ring.
特性
IUPAC Name |
5-cyano-3-methyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-6-8-4-7(5-12)2-3-9(8)13-10(6)11(14)15/h2-4,13H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPWTCVJQGONFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
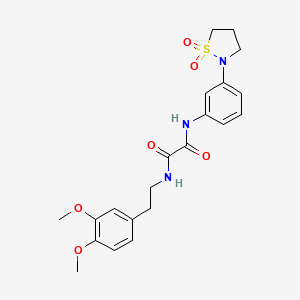
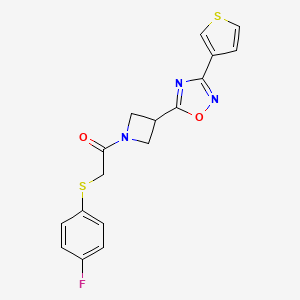
![3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-oxazinane-2-carboxylic acid](/img/structure/B2871097.png)



![tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}-2-(2-methyl-1,3-thiazol-4-yl)ethyl)carbamate](/img/structure/B2871104.png)
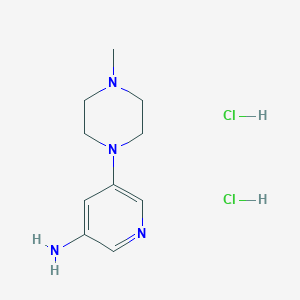
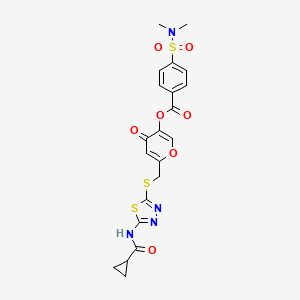
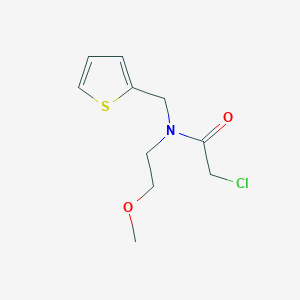
![N-(5-chloro-2-methylphenyl)-2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2871111.png)

